molecular formula C9H13Cl2N3 B2993458 Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride CAS No. 1185425-82-4

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride

Cat. No.: B2993458
CAS No.: 1185425-82-4
M. Wt: 234.12
InChI Key: UCLSUUJKFMJAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3O and a molecular weight of 238.11 g/mol

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride, also known as 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride, is a complex compound with potential therapeutic applications. Similar imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activities against enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes in the function of these enzymes

Biochemical Pathways

Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may affect pathways related to these enzymes. These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Result of Action

Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may have potential therapeutic effects in conditions related to these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. The reaction conditions may include the use of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride

  • Other derivatives of imidazo[1,2-a]pyridine

These compounds share structural similarities but may differ in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-12-5-3-2-4-9(12)11-8;;/h2-5,7,10H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLSUUJKFMJAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN2C=CC=CC2=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.